2-Bromo-4,6-dichlorobenzo[d]thiazole is a chemical compound classified within the benzothiazole family. Its molecular formula is and it has a molecular weight of approximately 282.97 g/mol. This compound is characterized by the presence of bromine and chlorine substituents on the benzothiazole ring, which contribute to its biological activity and reactivity in various chemical processes. The compound is primarily utilized in scientific research, particularly in studies related to its antimicrobial and antitumor properties.
The synthesis of 2-bromo-4,6-dichlorobenzo[d]thiazole can be accomplished through several methods. One notable route involves the reaction of 2-amino-6-bromo-4-chlorobenzo[d]thiazole with copper(II) chloride and isopentyl nitrite in acetonitrile. The reaction conditions typically require stirring at room temperature followed by heating at 60 °C for a specified duration. The yield of this method can reach approximately 51.4% after purification through column chromatography using a hexane-ethyl acetate solvent system .
Another synthesis approach includes the use of various halogenated compounds as starting materials, which undergo nucleophilic substitution reactions under controlled conditions to yield the desired product .
The molecular structure of 2-bromo-4,6-dichlorobenzo[d]thiazole features a benzothiazole core with specific substituents:
The compound's structure can be represented by its InChI Key: JOWWHJWZSDCXRX-UHFFFAOYSA-N, and its canonical SMILES notation is C1=C(C=C(C2=C1SC(=N2)Br)Cl)Cl. The structural arrangement significantly influences its chemical reactivity and biological activity.
2-Bromo-4,6-dichlorobenzo[d]thiazole participates in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of electron-withdrawing groups (bromine and chlorine). These reactions can lead to the formation of more complex derivatives that exhibit enhanced biological activities.
For instance, derivatives synthesized from this compound have shown significant antimicrobial activity against various bacterial strains, indicating that modifications at specific positions can lead to compounds with improved efficacy .
The mechanism of action for compounds derived from 2-bromo-4,6-dichlorobenzo[d]thiazole typically involves interaction with biological targets such as enzymes or receptors. Research suggests that these compounds may inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication, thereby exerting their antibacterial effects .
In antitumor applications, derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms that may include induction of apoptosis or inhibition of cell proliferation pathways .
These properties are crucial for determining the compound's behavior in various chemical environments and its suitability for specific applications in research.
2-Bromo-4,6-dichlorobenzo[d]thiazole has several notable applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2